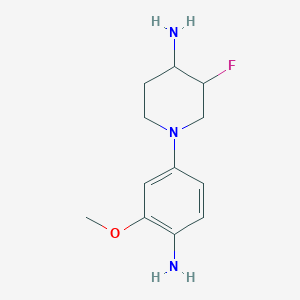
3-(5-(chlorométhyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie Agrochimique
3-(5-(chlorométhyl)-1H-pyrazol-3-yl)pyridine: les dérivés, en particulier ceux avec des groupes trifluorométhyles, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs pour la protection des cultures. Ces composés contribuent à la synthèse de pesticides qui protègent les cultures contre les ravageurs et les maladies, contribuant ainsi à une productivité agricole accrue .
Développement Pharmaceutique
Ce composé est également précieux dans la recherche pharmaceutique. Il agit comme un intermédiaire dans la synthèse de divers composés pharmaceutiques, y compris ceux qui sont actuellement en cours d'essais cliniques. La combinaison unique de la partie pyridine avec d'autres groupes fonctionnels peut conduire au développement de nouveaux médicaments avec des applications thérapeutiques potentielles .
Médecine Vétérinaire
Comme pour ses applications en médecine humaine, This compound et ses dérivés trouvent une application en médecine vétérinaire. Ils interviennent dans la création de produits vétérinaires capables de traiter les maladies chez les animaux, assurant ainsi la santé et la productivité du bétail .
Synthèse de Composés Néonicotinoïdes
Le composé est utilisé dans la synthèse de composés néonicotinoïdes. Il s'agit d'une classe d'insecticides neuro-actifs chimiquement similaires à la nicotine, qui ont été développés pour lutter contre les ravageurs tout en causant moins de toxicité pour les espèces non ciblées par rapport aux pesticides plus anciens .
Recherche sur les Produits Chimiques Organiques Fluorés
Les dérivés de ce composé sont importants dans la recherche sur les produits chimiques organiques fluorés. En raison des propriétés uniques conférées par les atomes de fluor, ces composés sont étudiés pour leur potentiel dans divers domaines, notamment la science des matériaux .
Développement de Matériaux Fonctionnels
Les dérivés du composé sont explorés pour leur utilisation dans le développement de matériaux fonctionnels. Ces matériaux ont des fonctions spécifiques, telles que la conductivité, le magnétisme ou la luminescence, qui peuvent être appliquées dans l'électronique, la photonique et d'autres industries de haute technologie .
Intermédiaire Chimique
This compound: sert d'intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. Il est en forte demande en raison de son rôle dans la production de composés essentiels aux pratiques agricoles modernes .
Recherche sur la Sécurité et les Risques
Compte tenu de ses propriétés chimiques, la recherche sur la sécurité et les risques associés à This compound est cruciale. Cela comprend la compréhension de sa toxicité, de son impact environnemental et des procédures de manipulation sécuritaire pour garantir le bien-être des chercheurs et du public .
Propriétés
IUPAC Name |
3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBWHSAQKEAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
![1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1466834.png)

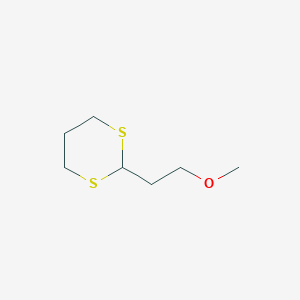
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)

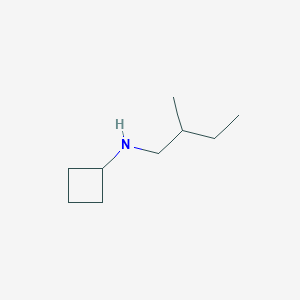
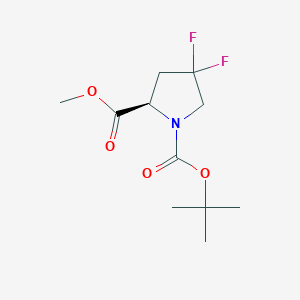
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
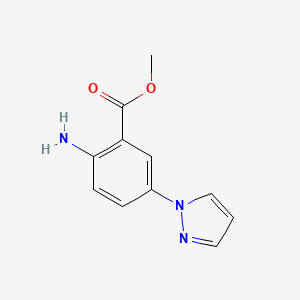
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)

